molecular formula C23H24N2O3S B2407042 N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-2,4-dimethoxybenzamide CAS No. 904270-91-3

N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-2,4-dimethoxybenzamide

Cat. No.: B2407042
CAS No.: 904270-91-3
M. Wt: 408.52
InChI Key: MZABGVQUEJESFY-UHFFFAOYSA-N
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Description

N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-2,4-dimethoxybenzamide is a novel chemical entity designed for research applications, integrating two privileged heterocyclic scaffolds in medicinal chemistry: indolinone and thiophene. The indolinone core is a structure of high significance in oncology research, particularly as a scaffold for kinase inhibition . Studies have identified functionalized indolinones as promising inhibitors of c-Src, a non-receptor tyrosine kinase whose overexpression and high activity are strongly associated with cancer progression and metastasis in various tissues, including breast, lung, and colon cancers . The inhibition of c-Src disrupts downstream signaling pathways that regulate cancer cell proliferation, migration, and invasiveness, making it a compelling target for anticancer therapeutic development . Concurrently, the thiophene moiety is recognized for its broad bioactivity, especially in antifungal applications . Thiophene-containing compounds have been successfully developed as commercial fungicides and are frequently explored in the design of new agents against phytopathogens, with some derivatives demonstrating excellent in vivo activity against diseases like cucumber downy mildew . The strategic molecular hybridization of these two bioactive pharmacophores in a single compound creates a multifunctional research tool with potential dual utility in life sciences research, ranging from the investigation of intracellular kinase signaling networks in cancer biology to the exploration of novel modes of action in antimicrobial studies. This compound is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

N-[2-(2,3-dihydroindol-1-yl)-2-thiophen-2-ylethyl]-2,4-dimethoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O3S/c1-27-17-9-10-18(21(14-17)28-2)23(26)24-15-20(22-8-5-13-29-22)25-12-11-16-6-3-4-7-19(16)25/h3-10,13-14,20H,11-12,15H2,1-2H3,(H,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZABGVQUEJESFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)NCC(C2=CC=CS2)N3CCC4=CC=CC=C43)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-2,4-dimethoxybenzamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes an indoline moiety, a thiophene ring, and a dimethoxybenzamide group. Its molecular formula is C22H24N2O3SC_{22}H_{24}N_{2}O_{3}S with a molecular weight of approximately 396.5 g/mol. The structure can be represented as follows:

N 2 indolin 1 yl 2 thiophen 2 yl ethyl 2 4 dimethoxybenzamide\text{N 2 indolin 1 yl 2 thiophen 2 yl ethyl 2 4 dimethoxybenzamide}

Research indicates that compounds containing indoline and thiophene structures often exhibit diverse biological activities, including:

  • Tyrosine Kinase Inhibition : Similar compounds have shown selective inhibition against receptor tyrosine kinases (RTKs), which are critical in various signaling pathways associated with cancer progression .
  • Antitumor Activity : The indolin-2-one core is recognized for its potential as an antitumor agent. Studies have demonstrated that derivatives can inhibit cell proliferation in various cancer cell lines, including triple-negative breast cancer cells .

Biological Activity Overview

The biological activities of this compound can be summarized in the following table:

Activity Description References
Antitumor Inhibits proliferation in cancer cell lines such as HCT-116 and MDA-MB-231.
Kinase Inhibition Selectively inhibits RTKs involved in cancer signaling pathways.
Cytotoxicity Exhibits cytotoxic effects at submicromolar concentrations against specific tumor cell lines.
Microtubule Destabilization Alters microtubule dynamics leading to apoptosis in cancer cells.

Case Studies and Research Findings

  • Antitumor Efficacy : A study evaluated the effects of various indolin derivatives on HCT-116 colon cancer cells, revealing that some compounds exhibited IC50 values below 1 µM, indicating potent antitumor activity .
  • Mechanistic Insights : Flow cytometry analyses indicated that certain derivatives induce apoptosis through microtubule destabilization mechanisms distinct from conventional chemotherapeutics like taxanes .
  • Structure-Activity Relationship (SAR) : Modifications to the indolin core significantly influenced the potency and selectivity against different RTKs, highlighting the importance of structural variations in enhancing biological activity .

Comparison with Similar Compounds

Research Findings and Implications

  • Spectroscopic Consistency : The target compound’s IR and NMR profiles would align with analogs, showing peaks for N–H (~3270 cm⁻¹), C=O (~1695 cm⁻¹), and aromatic protons (δ 6.5–8.0 ppm) .
  • Pharmacological Potential: While direct data are lacking, thiophen-2-yl and indoline motifs in related compounds correlate with antimicrobial and CNS activities, suggesting plausible therapeutic avenues .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-2,4-dimethoxybenzamide, and how can reaction conditions be optimized?

  • Methodology :

  • Step 1 : Condensation of indoline and thiophene-derived intermediates via nucleophilic substitution or reductive amination. For example, describes analogous benzamide syntheses using ethylenediamine derivatives and brominated precursors under reflux conditions.
  • Step 2 : Coupling with 2,4-dimethoxybenzoyl chloride in anhydrous THF or DCM, followed by purification via silica gel chromatography (hexane/EtOAc gradients) .
  • Optimization : Adjust molar ratios (e.g., 1.1:1 for limiting reagents), use catalysts like TBHP for oxidation (as in ), and monitor reaction progress via TLC . Typical yields for similar compounds range from 15% to 55% depending on steric hindrance .

Q. How can researchers characterize the crystal structure of this compound, and what software is recommended?

  • Methodology :

  • X-ray crystallography : Grow single crystals via slow evaporation in polar aprotic solvents (e.g., MeOH/EtOAc). Use SHELX programs (SHELXL for refinement, SHELXS for structure solution) to analyze diffraction data .
  • Validation : Compare bond lengths/angles with DFT-optimized geometries (e.g., using B3LYP/6-31G* basis sets) to resolve discrepancies .

Q. What spectroscopic techniques are critical for confirming the structure of this benzamide derivative?

  • Methodology :

  • NMR : Analyze 1H^1H- and 13C^{13}C-NMR for indoline NH (~8.5 ppm), thiophene protons (6.5–7.5 ppm), and methoxy groups (~3.8 ppm) .
  • MS : Use HRMS (ESI+) to confirm molecular ion peaks and fragmentation patterns consistent with the benzamide backbone .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the electronic properties and reactivity of this compound?

  • Methodology :

  • DFT Calculations : Optimize geometry using Gaussian09 with B3LYP functional. Calculate HOMO-LUMO gaps to assess redox stability (e.g., ’s correlation-energy density models) .
  • Docking Studies : Use AutoDock Vina to simulate interactions with biological targets (e.g., CYP51 for antifungal activity, as in ) .

Q. What strategies resolve contradictory data in biological activity assays (e.g., enzyme inhibition vs. cytotoxicity)?

  • Methodology :

  • Dose-Response Curves : Test compound concentrations (0.1–100 µM) in triplicate to establish IC50_{50} values. Compare with positive controls (e.g., fluconazole for CYP51 inhibition) .
  • Off-Target Screening : Use kinome-wide profiling to identify non-specific interactions, as demonstrated in for pancreatic lipase inhibitors .

Q. How can researchers improve the metabolic stability of this compound for in vivo studies?

  • Methodology :

  • Microsomal Assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS. Modify labile groups (e.g., replace methoxy with halogens) based on ’s stability protocols .
  • Prodrug Design : Introduce ester or carbamate moieties at the indoline nitrogen to enhance bioavailability .

Q. What in vitro models are suitable for evaluating pharmacokinetic properties?

  • Methodology :

  • Caco-2 Permeability Assays : Measure apical-to-basolateral transport to predict intestinal absorption. Use P-gp inhibitors (e.g., verapamil) to assess efflux effects .
  • Plasma Protein Binding : Employ equilibrium dialysis to determine unbound fractions, critical for dose adjustments .

Key Challenges and Solutions

  • Synthetic Challenges : Low yields due to steric hindrance at the indoline-thiophene junction. Solution : Use bulkier leaving groups (e.g., tosylates) to enhance reaction efficiency .
  • Biological Contradictions : Inconsistent CYP51 inhibition across fungal species. Solution : Perform species-specific mutagenesis to identify binding pocket variations .

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